tert-butyl 1H-pyrrole-2-carboxylate
Description
tert-Butyl 1H-pyrrole-2-carboxylate is a pyrrole-derived ester characterized by a tert-butoxycarbonyl (Boc) group at the 2-position of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom, and their derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties. The Boc group serves as a protective moiety, enhancing stability during synthetic modifications.
Properties
CAS No. |
76369-00-1 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Carboxylation of Pyrrole Derivatives
The most straightforward approach involves reacting 1H-pyrrole-2-carboxylic acid with tert-butyl chloroformate in the presence of a base. A typical procedure employs N,N-dimethylformamide (DMF) as the solvent and 4-dimethylaminopyridine (DMAP) as the catalyst. Under anhydrous conditions at 0–5°C, the acid reacts with tert-butyl chloroformate to form a mixed anhydride intermediate, which subsequently undergoes nucleophilic attack by the tert-butoxide ion. This method yields 70–85% of the target ester, with purity exceeding 98% after recrystallization from hexane/ethyl acetate.
Key Parameters:
-
Temperature control (<10°C) minimizes side reactions such as oligomerization.
-
Stoichiometric excess of tert-butyl chloroformate (1.5 eq.) ensures complete conversion.
-
Post-reaction quenching with ice water followed by extraction with dichloromethane enhances isolation efficiency.
Continuous Flow Synthesis
Integrated Hantzsch Reaction and Saponification
A novel continuous flow method leverages microreactor technology to combine pyrrole ring formation and ester hydrolysis in a single process. Starting from tert-butyl acetoacetate, the Hantzsch reaction with 2-bromoketones and amines generates a pyrrole-3-carboxylate intermediate. The hydrobromic acid (HBr) byproduct catalyzes in situ saponification of the tert-butyl ester, directly yielding the carboxylic acid. Subsequent re-esterification with tert-butyl alcohol under acidic conditions produces the target compound with 90–95% purity and a throughput of 2.5 g/h .
Advantages:
-
Eliminates intermediate isolation, reducing processing time by 60%.
-
Enables precise control over reaction parameters (residence time: 8–12 min; temperature: 80–100°C).
Regioselective Alkylation Strategies
Phase-Transfer Catalyzed N-Alkylation
To avoid competing O-alkylation, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a biphasic system (toluene/50% NaOH) ensures selective N-alkylation of pyrrole-2-carboxylate salts. The tert-butyl group is introduced via reaction with tert-butyl bromide at 40–50°C, achieving 70–80% yield .
Optimization Insights:
-
Catalyst loading (5–10 mol%) balances cost and efficiency.
-
Exclusion of moisture prevents hydrolysis of the alkylating agent.
Industrial-Scale Production
Solvent-Free Melt Condensation
Large-scale synthesis employs solvent-free conditions to reduce waste and lower production costs. Pyrrole-2-carboxylic acid and tert-butyl alcohol are heated to 120–130°C in the presence of p-toluenesulfonic acid (PTSA) as the catalyst. The water byproduct is removed via azeotropic distillation, driving the equilibrium toward ester formation. This method achieves 85–90% conversion with a batch size of 50–100 kg .
Process Metrics:
Catalytic Deprotection and Reprotection
Hydrogenolytic Cleavage of Benzyl Intermediates
For substrates requiring orthogonal protection, a benzyl group is first introduced via alkylation. Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol removes the benzyl group, followed by reprotection with tert-butyl chloroformate. This sequential strategy affords the target compound in 75–80% overall yield .
Critical Considerations:
-
Hydrogen pressure (30–50 psi) ensures complete deprotection without over-reduction.
-
Catalyst filtration under nitrogen prevents oxidation of the pyrrole ring.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol or amine derivative.
Substitution: The major products are substituted pyrrole derivatives.
Scientific Research Applications
tert-Butyl 1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of polymers and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl 1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved often include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Key Structural Features:
- Molecular Formula: C₉H₁₃NO₂ (calculated based on pyrrole core + Boc group).
- Synthesis : A common route involves rhodium-catalyzed cyclization of propargylic amines with aldehydes, yielding substituted pyrroles in high yields (e.g., 88% for a derivative in ). Alternative methods include lithium diisopropylamide (LDA)-mediated borylation of tert-butyl pyrrole-1-carboxylate.
Spectroscopic Characterization:
- 1H NMR : Signals for pyrrole protons (δ ~6.5–7.2 ppm), tert-butyl group (δ ~1.2–1.5 ppm), and substituents (e.g., cyclopropyl or methylthio groups in derivatives).
- 13C NMR : Carbonyl resonance (δ ~149–161 ppm) and pyrrole carbons (δ ~105–140 ppm).
Comparison with Similar Compounds
The structural and functional diversity of pyrrole carboxylates allows for tailored applications. Below is a comparative analysis of tert-butyl 1H-pyrrole-2-carboxylate and its analogs:
Table 1: Comparative Data for Pyrrole Carboxylates
*Yield reported for a derivative with additional substituents.
Key Observations:
Steric and Electronic Modulation: The tert-butyl group in the parent compound provides steric bulk, improving solubility in organic solvents compared to methyl esters (e.g., methyl 1H-pyrrole-2-carboxylate).
Synthetic Flexibility :
- Suzuki Coupling : Aryl groups are efficiently introduced at position 5 via palladium-catalyzed cross-coupling (yields: 71–93%).
- Rhodium Catalysis : Enables cyclopropane or alkyl chain incorporation (e.g., 5-cyclopropyl-3-hexyl derivative in ).
Structural Analogues and Similarity Scores
identifies compounds with high structural similarity to this compound:
Q & A
Q. What solvent effects govern regioselectivity in cross-coupling reactions?
- Observations :
- Polar Solvents (dioxane): Enhance oxidative addition rates in Pd-catalyzed couplings.
- Co-solvents (H₂O/THF): Improve phase transfer in Suzuki-Miyaura reactions .
Q. How do boronic acid derivatives (e.g., tert-butyl 2-borono-1H-pyrrole-1-carboxylate) enable bioconjugation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
